2-Methylthiazole-4-carbothioamide
Overview
Description
2-Methylthiazole-4-carbothioamide is a heterocyclic compound belonging to the thiazole family. It contains both sulfur and nitrogen atoms within its structure, making it a sulfur-containing organic molecule.
Mechanism of Action
Target of Action
2-Methylthiazole-4-carbothioamide is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets, leading to the inhibition of key proteins involved in cell proliferation and survival, thereby exerting their anticancer effects .
Biochemical Pathways
Given its potential anticancer activity, it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and survival .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on the known effects of thiazole derivatives, it can be inferred that it may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazole-4-carbothioamide typically involves the reaction of 2-aminothiazole derivatives with appropriate reagents. One common method includes the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions for 24 hours . The progress of the reaction can be monitored using thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Methylthiazole-4-carbothioamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Studied for its ability to induce apoptosis in leukemia cells.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Uniqueness
2-Methylthiazole-4-carbothioamide stands out due to its specific structural features, which confer unique reactivity and biological activity
Properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOPPULTIGEDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372528 | |
Record name | 2-methylthiazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174223-29-1 | |
Record name | 2-methylthiazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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